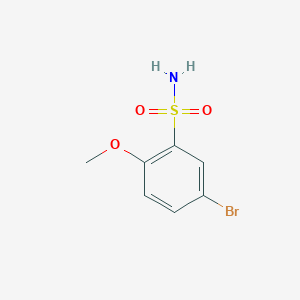

5-Bromo-2-methoxybenzenesulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYIIAFUVXCXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429136 | |

| Record name | 5-bromo-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23095-14-9 | |

| Record name | 5-bromo-2-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methoxybenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Methoxybenzenesulfonamide

Classical Synthesis Routes

Classical approaches to the synthesis of 5-Bromo-2-methoxybenzenesulfonamide primarily rely on the functionalization of pre-existing aromatic frameworks. These methods can be broadly categorized into the preparation from sulfonyl chloride precursors followed by amination, and the direct bromination of a pre-formed sulfonamide.

Preparation from 2-Methoxybenzenesulfonyl Chloride Precursors

A common and versatile strategy involves the initial synthesis of a substituted benzenesulfonyl chloride, which is then converted to the desired sulfonamide. This two-step process allows for the introduction of the bromine and sulfonamide functionalities in a controlled manner.

The regioselective introduction of a bromine atom onto the 2-methoxybenzenesulfonyl chloride precursor is a critical step. Several brominating agents and conditions have been explored to achieve the desired 5-bromo substitution pattern.

N-Bromosuccinimide (NBS) : A widely used reagent for benzylic and allylic brominations, N-Bromosuccinimide (NBS) is also effective for the electrophilic bromination of activated aromatic rings. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgmissouri.edu The methoxy (B1213986) group in 2-methoxybenzenesulfonyl chloride is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the adjacent sulfonyl chloride group, the para-position (C5) is the favored site of bromination. The reaction is typically carried out in a suitable solvent, and may be initiated by light or a radical initiator.

Catalytic H₂O₂ : An environmentally benign approach to bromination involves the use of hydrogen peroxide (H₂O₂) as an oxidant in the presence of a bromide source. This system generates a reactive brominating species in situ. For the bromination of anisole derivatives, a mixture of ammonium bromide and hydrogen peroxide in acetic acid has been shown to be effective for regioselective para-bromination. wikipedia.org It is presumed that H₂O₂ oxidizes the bromide ion to a more electrophilic bromine species, which then reacts with the activated aromatic ring. wikipedia.org This method offers a greener alternative to traditional brominating agents.

A summary of representative bromination conditions is presented in the table below.

| Brominating Agent | Catalyst/Initiator | Solvent | Key Features |

| N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN) or Light | Carbon tetrachloride (CCl₄) | Well-established method for benzylic and allylic bromination, also applicable to activated aromatic rings. |

| Ammonium Bromide / Hydrogen Peroxide | None | Acetic Acid | Green and economical method for regioselective para-bromination of activated aromatic systems. |

Once the 5-bromo-2-methoxybenzenesulfonyl chloride is obtained, the subsequent step involves the formation of the sulfonamide bond through a reaction with an appropriate amine.

Cyclopropylamine and Triethylamine : The reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with cyclopropylamine, in the presence of a base such as triethylamine, yields the corresponding N-cyclopropyl-5-bromo-2-methoxybenzenesulfonamide. Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The use of cyclopropylamine is significant as the cyclopropyl (B3062369) moiety is a common structural motif in medicinal chemistry. The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Direct Bromination of Pre-formed Sulfonamides

An alternative classical approach is the direct bromination of 2-methoxybenzenesulfonamide. In this method, the sulfonamide functionality is already in place, and the bromine atom is introduced in the final step. The directing effects of the methoxy and sulfonamide groups play a crucial role in determining the regioselectivity of the bromination. The methoxy group is an ortho, para-director, while the sulfonamide group is a meta-director. The strong activating and para-directing effect of the methoxy group typically dominates, leading to the desired 5-bromo isomer. Reagents such as N-bromosuccinimide can be employed for this transformation.

Emerging Synthetic Strategies

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-sulfur and nitrogen-sulfur bonds, offering novel and efficient pathways for the synthesis of sulfonamides.

Metal-Catalyzed Sulfonamidation

Palladium and copper-based catalytic systems have been developed for the synthesis of aryl sulfonamides, which could be applied to the preparation of this compound. These methods often utilize readily available starting materials and proceed under milder conditions compared to classical methods.

Palladium-catalyzed Approaches : Palladium catalysts are well-known for their versatility in cross-coupling reactions. Palladium-catalyzed aminosulfonylation of aryl halides has been developed as a three-component reaction involving an aryl halide, a sulfur dioxide source (like DABSO), and a hydrazine. capes.gov.brox.ac.uknih.gov In the context of this compound synthesis, a hypothetical route could involve the coupling of a suitably substituted aryl halide with a sulfonamide precursor under palladium catalysis.

Copper Catalysis : Copper-catalyzed methods have also gained prominence for the synthesis of aryl sulfonamides. These reactions can involve the coupling of aryl halides with sulfonamides or the reaction of aryl boronic acids with sulfonyl azides. Copper catalysis offers a more economical alternative to palladium and has been shown to be effective for a wide range of substrates. A potential application for the synthesis of the target molecule could involve the copper-catalyzed coupling of a 5-bromo-2-methoxy-substituted aryl precursor with a source of the sulfonamide group.

The table below summarizes the key features of these emerging strategies.

| Metal Catalyst | Typical Reaction Type | Potential Starting Materials for this compound | Key Advantages |

| Palladium | Aminosulfonylation of Aryl Halides | 1,4-Dibromo-2-methoxybenzene, SO₂ source, Amine | High efficiency and functional group tolerance. |

| Copper | Cross-coupling of Aryl Halides with Sulfonamides | 1,4-Dibromo-2-methoxybenzene, Sulfonamide | Cost-effective and environmentally benign catalyst. |

Oxidative Coupling of Thiols and Amines

The direct oxidative coupling of thiols and amines has emerged as a powerful, atom-economical strategy for the formation of sulfonamides, bypassing the need for pre-functionalized starting materials like sulfonyl chlorides. rsc.orgnih.gov This methodology is particularly relevant for the synthesis of this compound from 4-bromo-2-methoxythiophenol and an ammonia source. Various catalytic systems and oxidants have been developed to facilitate this transformation.

Recent research has demonstrated the utility of electrochemical synthesis for the oxidative coupling of thiols and amines. nih.gov This environmentally benign approach is driven by electricity, avoiding the use of chemical oxidants. nih.gov The reaction typically proceeds through the anodic oxidation of the thiol to a disulfide intermediate, followed by the oxidation of the amine to an aminium radical. The subsequent reaction between these intermediates leads to the formation of a sulfenamide, which is then further oxidized to the sulfonamide. semanticscholar.org While specific examples for this compound are not prevalent in the literature, the general applicability of this method to a wide range of substituted thiophenols and amines suggests its potential. nih.gov

A study on the electrochemical oxidative coupling of various thiophenols and amines provides insight into the reaction conditions and scope.

Table 1: Electrochemical Oxidative Coupling of Thiols and Amines

| Thiol Substrate | Amine Substrate | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Thiophenol | Cyclohexylamine | C anode/Fe cathode, MeCN/HCl | 85 |

| 4-Methylthiophenol | Benzylamine | C anode/Fe cathode, MeCN/HCl | 78 |

| 4-Chlorothiophenol | Morpholine | C anode/Fe cathode, MeCN/HCl | 82 |

Data adapted from studies on analogous systems. nih.gov

Metal-free oxidative coupling reactions have also been developed. For instance, the use of I2O5 as a mediator for the direct sulfonylation of amines with arylthiols has been reported. nih.gov This method is notable for its broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aryl thiol. nih.gov

Sulfur Dioxide Insertion Strategies (e.g., DABSO as a Sulfur Source)

The use of sulfur dioxide surrogates, particularly 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has revolutionized the synthesis of sulfonamides by providing a safe and easy-to-handle solid source of SO2. afinitica.comnih.govorganic-chemistry.org This strategy is highly applicable for the synthesis of this compound, for instance, by reacting a Grignard or organolithium reagent derived from 1-bromo-4-methoxy-2-halobenzene with DABSO, followed by in-situ trapping with an amine source.

The general protocol involves the formation of a metal sulfinate by the insertion of SO2 from DABSO into a carbon-metal bond. This sulfinate is then oxidized in the presence of an amine to yield the desired sulfonamide. afinitica.com This approach has been successfully applied to a variety of aryl Grignard reagents, demonstrating its versatility. afinitica.comorganic-chemistry.org

Table 2: Synthesis of Sulfonamides using Grignard Reagents and DABSO

| Aryl Grignard Reagent | Amine | Yield (%) |

|---|---|---|

| Phenylmagnesium bromide | Morpholine | 81 |

| 4-Methoxyphenylmagnesium bromide | Piperidine | 75 |

| 4-Chlorophenylmagnesium bromide | Benzylamine | 72 |

Data is illustrative and based on general procedures for aryl sulfonamide synthesis. afinitica.comorganic-chemistry.org

Furthermore, palladium-catalyzed multicomponent reactions involving aryl halides, DABSO, and amines have been developed, offering a direct route to sulfonamides from readily available starting materials. thieme-connect.com

One-Pot Synthetic Approaches

One such approach involves the copper-catalyzed coupling of aryl boronic acids, amines, and DABSO. thieme-connect.com This method allows for the direct formation of the sulfonamide from three commercially available components in a single reaction vessel. The reaction is believed to proceed through the formation of a sulfonyl radical intermediate. thieme-connect.com

Another powerful one-pot method is the iron- and copper-catalyzed C-H amidation of activated arenes. thieme-connect.com This two-stage process involves an initial regioselective iodination of an activated arene, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. thieme-connect.com For the synthesis of a diaryl sulfonamide, this would involve reacting an appropriately substituted anisole with a primary sulfonamide.

Table 3: One-Pot Synthesis of Diaryl Sulfonamides

| Arene | Sulfonamide | Catalyst System | Yield (%) |

|---|---|---|---|

| Anisole | Benzenesulfonamide (B165840) | Fe(NTf2)3, NIS; CuI, DMEDA | 85 |

| 3-Methylanisole | p-Toluenesulfonamide | Fe(NTf2)3, NIS; CuI, DMEDA | 78 |

This data represents examples of diaryl sulfonamide synthesis and not the specific target molecule. thieme-connect.com

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the oxidative coupling of thiols and amines, mechanistic studies suggest the initial formation of a disulfide from the thiol, which then reacts with an electrochemically generated aminium radical. semanticscholar.org This is followed by further oxidation steps to yield the sulfonamide. semanticscholar.org

In the case of DABSO-mediated syntheses, the key step is the insertion of sulfur dioxide into a metal-carbon bond to form a metal sulfinate. This intermediate can then undergo various transformations. In the presence of an oxidizing agent and an amine, it is converted to the sulfonamide. The exact mechanism of this final step can vary depending on the specific reagents used but often involves the formation of a sulfonyl chloride or a related activated species in situ.

For copper-catalyzed one-pot syntheses, mechanistic investigations point towards a radical pathway. It is proposed that a sulfonyl radical is generated from the interaction of the sulfinate with the copper catalyst and an oxidant. This sulfonyl radical then couples with an anilinium radical to form the S-N bond. cbijournal.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of developing a robust and efficient synthesis. For the synthesis of sulfonamides, key parameters that are often varied include the choice of catalyst, solvent, base, temperature, and reaction time. The electronic nature of the substituents on the aromatic ring, such as the bromo and methoxy groups in this compound, can significantly influence the optimal reaction conditions.

The electron-donating methoxy group can activate the aromatic ring towards electrophilic substitution, which might be a consideration in certain synthetic strategies. Conversely, the electron-withdrawing bromo group has a deactivating effect. The interplay of these electronic effects, along with steric considerations, will dictate the reactivity and the optimal conditions for a given transformation.

A "Design of Experiments" (DoE) approach can be systematically employed to optimize reaction parameters. This statistical method allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction landscape and the identification of true optimal conditions. For instance, in a palladium-catalyzed synthesis, a DoE study could be used to optimize factors such as catalyst loading, ligand concentration, base strength, and temperature to maximize the yield of this compound.

Table 4: Illustrative Optimization of a Generic Palladium-Catalyzed Sulfonamidation

| Entry | Catalyst (mol%) | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)2 (2) | XPhos | K2CO3 | 100 | 65 |

| 2 | Pd2(dba)3 (1) | SPhos | Cs2CO3 | 110 | 85 |

| 3 | Pd(OAc)2 (2) | XPhos | K3PO4 | 100 | 72 |

This table provides a hypothetical example of how reaction conditions can be optimized for a generic palladium-catalyzed sulfonamidation reaction.

By systematically varying these parameters, a set of optimal conditions can be identified that provides the highest yield and purity of the desired product, this compound.

Chemical Reactivity and Transformational Studies of 5 Bromo 2 Methoxybenzenesulfonamide

Substitution Reactions Involving the Bromine Moiety

The bromine atom on the benzene (B151609) ring of 5-bromo-2-methoxybenzenesulfonamide is a key site for substitution reactions. This halogen can be replaced by other functional groups through various metal-catalyzed cross-coupling reactions.

One of the most significant transformations is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, derivatives of this compound can be coupled with various aryl or heteroaryl boronic acids to generate a diverse range of biaryl compounds. This method is highly valued for its ability to create complex molecular architectures from readily available starting materials.

Another important substitution is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. This reaction enables the substitution of the bromine atom with a variety of amines, leading to the synthesis of N-aryl sulfonamides. These products are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Furthermore, the bromine atom can participate in Sonogashira coupling reactions, where it is replaced by a terminal alkyne. This palladium-copper co-catalyzed reaction is a powerful tool for constructing carbon-carbon triple bonds, leading to the formation of aryl alkynes.

These substitution reactions are summarized in the table below:

| Reaction Name | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Biaryl compounds |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-aryl sulfonamides |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst, base | Aryl alkynes |

Reactions of the Sulfonamide Group (e.g., Hydrolysis, N-Alkylation, N-Acylation)

The sulfonamide group (-SO₂NH₂) of this compound is also a site of significant chemical reactivity, allowing for various modifications.

N-Alkylation: The nitrogen atom of the sulfonamide can be alkylated. For example, reacting a related N-(substituted phenyl)-4-methoxybenzenesulphonamide with methyl iodide in the presence of potassium hydroxide (B78521) leads to methylation of the sulfonamide nitrogen. nih.gov Similarly, alkylation with 2-chloroacetonitrile has been used to introduce a cyanomethyl group onto the nitrogen. nih.govtandfonline.com

N-Acylation: The sulfonamide nitrogen can also undergo acylation reactions. For instance, treatment with an acyl chloride or anhydride (B1165640) in the presence of a base can introduce an acyl group, forming an N-acylsulfonamide. This transformation can be useful for creating derivatives with altered chemical and biological properties.

Hydrolysis: Under harsh acidic or basic conditions, the sulfonamide bond can be cleaved through hydrolysis to yield the corresponding sulfonic acid and amine. However, sulfonamides are generally stable to hydrolysis under normal physiological conditions.

Cross-Electrophile Coupling: In more advanced synthetic strategies, the sulfonamide group can participate in cross-electrophile coupling reactions. For example, benzylic sulfonamides can undergo intramolecular cross-electrophile coupling with alkyl chlorides, catalyzed by a nickel complex, to form cyclopropanes. acs.org

A summary of these reactions is provided below:

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I, ClCH₂CN), base (e.g., KOH) | N-Alkylsulfonamide |

| N-Acylation | Acyl chloride/anhydride, base | N-Acylsulfonamide |

| Hydrolysis | Strong acid or base, heat | Sulfonic acid and amine |

| Cross-Electrophile Coupling | Alkyl chloride, Ni catalyst, reductant, Lewis acid | Arylcyclopropanes |

Oxidation and Reduction Pathways

The functional groups of this compound offer pathways for both oxidation and reduction, although these are less commonly explored than substitution reactions.

Oxidation: The methoxy (B1213986) group (-OCH₃) can be susceptible to oxidative O-demethylation, a common metabolic pathway for compounds containing this group. nih.govcsic.es This process would convert the methoxy group to a hydroxyl group, forming the corresponding phenol (B47542) derivative.

Reduction: The aromatic bromine atom can be removed through reductive dehalogenation. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation). In a study involving related compounds, nitro groups were reduced to amines using palladium on carbon (Pd/C) and hydrogen gas. nih.gov While this specific reaction doesn't directly involve the bromine or sulfonamide groups, it demonstrates a common reduction method applicable to aromatic systems.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group and deactivated by the electron-withdrawing sulfonamide and bromo groups. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it. The bromo and sulfonamide groups are deactivating and are meta-directing.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. In a related procedure, nitration of an aromatic precursor was achieved using nitric acid in acetic acid. nih.gov

Halogenation: Introduction of another halogen atom (e.g., chlorine or bromine) using a Lewis acid catalyst. youtube.comfiveable.melumenlearning.com For instance, bromination of a related sulfonamide was accomplished using N-bromosuccinimide in dichloromethane (B109758). nih.gov

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lumenlearning.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

The regioselectivity of these reactions would be determined by the interplay of the electronic effects of the existing substituents.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) on the benzene ring of this compound is generally challenging. masterorganicchemistry.com For SNA to occur readily, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, usually positioned ortho or para to a good leaving group. masterorganicchemistry.comlibretexts.orgchadsprep.com

In this compound, the sulfonamide group is electron-withdrawing, but the methoxy group is electron-donating. The bromine atom can act as a leaving group. The presence of the electron-withdrawing sulfonamide group ortho to the bromine atom could potentially facilitate nucleophilic attack at that position, leading to the displacement of the bromide ion. However, the adjacent electron-donating methoxy group would counteract this effect.

In specific cases, such as with highly activated systems or under forcing conditions with very strong nucleophiles, SNA might be possible. libretexts.org For example, studies on 5-bromo-1,2,3-triazines have shown that nucleophilic aromatic substitution with phenols can occur. nih.gov While the electronic nature of the triazine ring is different from a benzene ring, this illustrates that under the right conditions, a bromo substituent can be displaced by a nucleophile.

The likelihood of SNA occurring on this compound would depend on the specific nucleophile and reaction conditions employed.

Synthesis and Characterization of Derivatives and Analogs of 5 Bromo 2 Methoxybenzenesulfonamide

Structural Modification Strategies

The core structure of 5-bromo-2-methoxybenzenesulfonamide offers several sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Key strategies include substitutions at the sulfonamide nitrogen, alterations to the substitution pattern of the benzene (B151609) ring, and the integration of heterocyclic moieties.

Modifications at the sulfonamide nitrogen atom are a common strategy to modulate the physicochemical and pharmacological properties of benzenesulfonamide (B165840) derivatives. This is typically achieved by reacting 5-bromo-2-methoxybenzenesulfonyl chloride with a primary or secondary amine, or by alkylation or arylation of the parent this compound.

N-Alkyl and N-Aryl Substitutions: The introduction of various alkyl and aryl groups at the sulfonamide nitrogen can significantly influence the compound's lipophilicity, steric bulk, and hydrogen bonding capacity. For instance, a general procedure for the N-alkylation of sulfonamides involves treating the sulfonamide with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as dry dimethylformamide (DMF). nih.gov For example, N-ethyl-substituted derivatives have been synthesized by reacting the parent sulfonamide with bromoethane (B45996). tandfonline.com A study describes the synthesis of N-methylated sulfonamides using methyl iodide and potassium hydroxide (B78521) in acetonitrile (B52724). csic.es

The synthesis of N-aryl derivatives follows a similar principle, often involving coupling reactions. The incorporation of a benzyl (B1604629) group has also been reported, leading to the synthesis of N-benzyl-5-bromo-2-methoxybenzenesulfonamide derivatives. researchgate.net

N-Cyclopropyl Substitution: The cyclopropyl (B3062369) group is a valuable substituent in medicinal chemistry due to its unique conformational rigidity and electronic properties. The synthesis of N-cyclopropyl-5-bromo-2-methoxybenzenesulfonamide has been documented, highlighting the interest in this specific modification. nih.govlookchem.com

The following table summarizes various substituents that have been introduced at the sulfonamide nitrogen of benzenesulfonamide derivatives, based on general synthetic strategies.

| Substituent Type | Example Reagent | General Conditions |

| N-Methyl | Methyl iodide | KOH, CH3CN, room temperature csic.es |

| N-Ethyl | Bromoethane | K2CO3, dry DMF, room temperature nih.gov |

| N-Cyanomethyl | 2-Chloroacetonitrile | K2CO3, dry DMF, room temperature tandfonline.com |

| N-Acyl | Ethyl 2-bromoacetate | K2CO3, dry DMF, room temperature nih.gov |

| N-Benzyl | Benzyl chloroformate | Alkylation csic.es |

| N-Phenyl | - | Coupling reactions |

This table is generated based on reported synthetic methodologies for sulfonamide derivatives and serves as an illustrative example of potential modifications.

Altering the substitution pattern on the benzene ring of this compound is another critical strategy to fine-tune its biological profile. This can involve the introduction of additional substituents or changing the position of existing ones, although the latter often requires a complete de novo synthesis.

Electrophilic aromatic substitution reactions are a fundamental tool for modifying the benzene ring. libretexts.org The existing bromo and methoxy (B1213986) groups on the ring direct incoming electrophiles to specific positions. For example, nitration of benzenesulphonamide precursors can be achieved using nitric acid in acetic acid at low temperatures. csic.es Subsequent reduction of the nitro group can yield an amino group, which can be further modified. nih.gov

Bromination is another common modification. The use of N-bromosuccinimide (NBS) in a solvent like dichloromethane (B109758) is a standard method for introducing a bromine atom onto an activated aromatic ring. nih.gov The placement of these new substituents is governed by the directing effects of the groups already present on the ring. youtube.comkhanacademy.org

Retrosynthetic analysis is often employed to devise synthetic routes for polysubstituted benzene derivatives, considering the directing effects of the substituents at each step. libretexts.org

The incorporation of heterocyclic rings into the structure of this compound can introduce novel pharmacological properties and improve aspects like solubility and metabolic stability. This can be achieved by either attaching a heterocyclic ring to the core structure or by constructing a new heterocyclic system using the benzenesulfonamide as a building block.

For instance, hydrazone derivatives can be formed by reacting a hydrazide with an aldehyde. A study reports the synthesis of N′-(5-bromo-2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide from 5-bromo-2-methoxybenzaldehyde (B189313) and 3,4-(methylenedioxy)benzohydrazide. researchgate.net While this example starts from the corresponding aldehyde, it illustrates a common method for incorporating heterocyclic precursors.

Furthermore, sulfonamide derivatives containing a 1,2,4-triazine (B1199460) ring have been synthesized to explore their anticancer potential. researchgate.net The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and can be used to attach various aryl and heteroaryl groups. For example, this reaction has been used to synthesize derivatives of 5-bromo-N-propylthiophene-2-sulfonamide by coupling it with different aryl boronic acids in the presence of a palladium catalyst. nih.gov This highlights a versatile method for incorporating a wide range of heterocyclic and aromatic moieties.

Advanced Synthetic Techniques for Analog Preparation

The preparation of analogs of this compound often relies on a combination of classical and modern synthetic techniques.

Cross-Coupling Reactions: As mentioned, the Suzuki-Miyaura cross-coupling reaction is a prominent method for introducing aryl and heteroaryl substituents. nih.gov This palladium-catalyzed reaction offers a broad scope and functional group tolerance, making it ideal for late-stage diversification of the core structure. The general procedure involves reacting the bromo-substituted precursor with a boronic acid in the presence of a palladium catalyst and a base. nih.gov

Multicomponent Reactions: While not explicitly detailed in the provided context for this specific compound, multicomponent reactions (MCRs) are a powerful tool in medicinal chemistry for rapidly generating libraries of structurally diverse compounds from simple starting materials in a single step.

Dynamic Kinetic Resolution: For the synthesis of chiral derivatives, dynamic kinetic resolution (DKR) can be employed. This technique allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess. acs.org

Flow Chemistry: Modern flow chemistry techniques can offer advantages in terms of safety, scalability, and reaction control for many of the synthetic steps involved in preparing these analogs.

Purification Methodologies for Derivatives

The purification of the synthesized derivatives is a critical step to ensure their chemical identity and purity for subsequent characterization and biological evaluation.

Column Chromatography: Flash column chromatography is a widely used technique for the purification of sulfonamide derivatives. csic.es This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase (a solvent or mixture of solvents). For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used as the eluent. csic.es

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of pure crystals. Methanol is a solvent that has been used for the recrystallization of benzenesulfonamide derivatives. tandfonline.com

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be employed. This technique is similar to analytical TLC but uses a thicker stationary phase layer to allow for the separation and isolation of larger quantities of material. nih.gov

High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale purification of more complex mixtures, reverse-phase high-performance liquid chromatography (RP-HPLC) is a valuable tool. sielc.com This method separates compounds based on their hydrophobicity.

The purity and structure of the final compounds are typically confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). bldpharm.combldpharm.combldpharm.com

Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR elucidates the types of carbon atoms present.

For 5-Bromo-2-methoxybenzenesulfonamide, ¹H NMR would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons of the sulfonamide group. The splitting patterns and chemical shifts of the aromatic protons would confirm the 1,2,4-substitution pattern on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the two oxygen- and sulfur-bearing aromatic carbons, the bromine-substituted carbon, the three aromatic C-H carbons, and the methoxy carbon.

Despite the utility of this technique, a search of scientific literature and chemical databases did not yield specific experimental ¹H NMR or ¹³C NMR data for this compound. Chemical suppliers note that analytical data is not routinely collected for this compound. sigmaaldrich.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Experimental data is not currently available in published literature.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|---|

| ¹H | Data not available | - | - | Aromatic-H |

| ¹H | Data not available | - | - | OCH₃ |

| ¹H | Data not available | - | - | SO₂NH₂ |

| ¹³C | Data not available | - | - | Aromatic C |

| ¹³C | Data not available | - | - | OCH₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are common, with High-Resolution Mass Spectrometry (HRMS) providing highly accurate mass measurements that can confirm the elemental composition.

The molecular weight of this compound is 266.11 g/mol . nih.gov An HRMS analysis would be expected to show a molecular ion peak corresponding to its exact mass (monoisotopic mass: 264.94083 Da). nih.govuni.lu The presence of bromine would be evident from a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

While experimental fragmentation data from techniques like ESI-MS or EI-MS are not available in the literature, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated. uni.lu

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section) for this compound Adducts (Data sourced from computational predictions.) uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 265.94811 | 137.4 |

| [M+Na]⁺ | 287.93005 | 150.4 |

| [M-H]⁻ | 263.93355 | 144.0 |

| [M+NH₄]⁺ | 282.97465 | 157.9 |

| [M+K]⁺ | 303.90399 | 138.5 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.

For this compound, an IR spectrum would be expected to display characteristic absorption bands. Key signals would include N-H stretching vibrations for the sulfonamide amine, asymmetric and symmetric S=O stretching for the sulfonyl group, C-O stretching for the methoxy ether, and various C-H and C=C vibrations associated with the substituted benzene ring. Analysis of the fingerprint region would provide further confirmation of the compound's identity. However, no experimental IR spectrum for this specific compound has been found in public scientific databases.

Table 3: Expected Infrared (IR) Absorption Bands for this compound (Note: Experimental data is not currently available in published literature.)

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Sulfonamide (N-H) | 3300-3400 | Stretching |

| Aromatic (C-H) | 3000-3100 | Stretching |

| Methoxy (C-H) | 2850-2960 | Stretching |

| Sulfonyl (S=O) | 1300-1350 and 1150-1180 | Asymmetric & Symmetric Stretching |

| Ether (C-O) | 1200-1275 | Stretching |

| Benzene Ring (C=C) | 1450-1600 | Stretching |

X-ray Crystallography for Solid-State Structure and Conformation

A single crystal X-ray diffraction analysis would provide an unambiguous determination of the molecular structure of this compound. It would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. Currently, no studies reporting the single-crystal structure of this compound are available in the Cambridge Structural Database or the published literature.

From crystallographic data, one could analyze the torsion and dihedral angles within the molecule. Of particular interest would be the angles defining the orientation of the sulfonamide group (-SO₂NH₂) and the methoxy group (-OCH₃) relative to the plane of the benzene ring. This information is crucial for understanding the molecule's preferred conformation in the solid state. As no crystallographic data exists, this analysis cannot be performed.

The sulfonamide group contains both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens), while the methoxy oxygen can also act as an acceptor. X-ray diffraction would reveal how these groups participate in intermolecular hydrogen bonding to form extended networks, which dictates how the molecules pack together in the crystal lattice. This analysis is contingent on obtaining a single crystal structure, which has not been reported.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of pharmaceutical compounds and research chemicals, including this compound. This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The separated components are then detected and quantified, providing a detailed profile of the sample's purity and the presence of any impurities.

While specific, in-depth research detailing a validated HPLC method exclusively for this compound is not extensively available in the public domain, the principles of HPLC can be applied based on the analysis of structurally similar compounds. For instance, the analysis of related sulfonamides and bromo-methoxy-substituted aromatic compounds often employs reverse-phase HPLC.

In a typical reverse-phase HPLC setup for a compound like this compound, a non-polar stationary phase, such as a C18 column, would be utilized. The mobile phase would likely consist of a mixture of an aqueous component (often with a pH-adjusting acid like phosphoric or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The gradient or isocratic elution of the mobile phase would be optimized to achieve a good separation between the main compound peak and any potential impurities.

The detection of this compound is typically achieved using a UV detector, as the aromatic ring and sulfonamide group absorb UV light. The selection of the detection wavelength is crucial for sensitivity and is often determined by analyzing the UV spectrum of the compound. For a related sulfonamide, a detection wavelength of 226 nm has been reported. nih.govnih.gov

The purity of a sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. A higher percentage area for the main peak indicates a higher purity of the compound. The method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. nih.govuts.edu.au

Illustrative HPLC Purity Data for a Sulfonamide Derivative

The following table represents typical data that would be generated during the HPLC purity analysis of a sulfonamide derivative. Please note that this is an illustrative example, as specific data for this compound is not publicly available.

| Parameter | Value |

| Chromatographic System | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 226 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Purity Assessment | |

| Retention Time of Main Peak | 6.8 min |

| Area of Main Peak | 99.5% |

| Total Area of Impurity Peaks | 0.5% |

| Purity | >99% |

Table 1: Representative HPLC parameters and purity data for a sulfonamide compound.

Research Findings on Related Compounds

Studies on similar molecules provide insights into potential HPLC methodologies. For example, the enantiomeric separation of R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide was achieved using a chiral Crownpak CR (+) column with a mobile phase of perchloric acid buffer at pH 1.0 and UV detection at 226 nm. nih.govnih.gov This highlights the capability of HPLC to not only determine chemical purity but also chiral purity.

Furthermore, the development of a stability-indicating HPLC method for the same compound involved stress testing to demonstrate that the method can separate the active ingredient from its degradation products. nih.gov Such studies are crucial in establishing the stability of a compound under various conditions.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interactions between a ligand, such as 5-Bromo-2-methoxybenzenesulfonamide, and its biological target. For benzenesulfonamide (B165840) derivatives, a key target of interest is tubulin, a protein crucial for microtubule formation and a well-established target for anticancer drugs.

Binding Site Analysis (e.g., Colchicine (B1669291) Site of Tubulin)

Studies on benzenesulfonamide analogs with methoxy (B1213986) and bromo substitutions have focused on their interaction with the colchicine binding site of tubulin. This site is a hydrophobic pocket located at the interface between the α and β-tubulin subunits. Docking studies of these related sulfonamides suggest a distinct binding mode within this site.

The binding is characterized by a series of hydrophobic and hydrogen bonding interactions. For example, in related compounds, the benzene (B151609) ring systems are observed to interact with hydrophobic residues within the binding pocket. Specific residues in the β-tubulin subunit, such as βY200, βV236, βL240, and others, are known to form the hydrophobic pocket that accommodates ligands at the colchicine site. Although direct crystallographic data for this compound is not available, the analysis of its analogs indicates that the methoxy and bromo-substituted benzene ring would likely orient itself deep within this hydrophobic pocket. The sulfonamide moiety has the potential to form hydrogen bonds with amino acid residues like αT179 or βA248, which are critical for anchoring ligands in the colchicine site.

| Interacting Residues in Tubulin's Colchicine Site | Type of Interaction | Reference |

| βY200, βV236, βL240, βL246, βA248, βL253, βA314, βI316, βA352, βI368 | Hydrophobic Interactions | |

| αT179, βA248 | Hydrogen Bonding | |

| Cys241, Val318 | Critical Interactions |

Prediction of Binding Affinities and Specificity

The prediction of binding affinity is a key outcome of molecular docking simulations, providing a quantitative estimate of the binding strength between a ligand and its target. This is often expressed as a scoring function or a predicted binding energy (in kcal/mol). While specific binding affinity predictions for this compound are not prominently documented in the reviewed literature, studies on analogous compounds provide insight. For instance, a series of N-(5-methoxyphenyl)-4-methoxybenzenesulfonamides with bromo substitutions have demonstrated potent inhibition of tubulin polymerization, with some analogs showing activity at nanomolar concentrations. This high level of activity suggests a strong binding affinity for tubulin.

The specificity of the binding is inferred from the consistent interaction with the colchicine site across a series of related compounds. The computational models help in rationalizing why certain substitutions on the benzenesulfonamide scaffold lead to higher potency, thereby guiding the design of more specific and effective inhibitors.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to calculate various molecular properties of a compound like this compound from first principles.

While specific DFT studies for this compound are not extensively published, research on analogous molecules such as 5-Bromo-2-Hydroxybenzaldehyde and other sulfonamide derivatives provides a framework for the expected outcomes. These calculations typically involve:

Geometry Optimization: Determining the lowest energy, most stable three-dimensional structure of the molecule.

Vibrational Frequency Analysis: Calculating the infrared and Raman spectra to confirm the stability of the optimized structure and to assign vibrational modes. For related sulfonamides, characteristic S=O and S-N stretching vibrations are identified.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability.

Molecular Electrostatic Potential (MEP): Creating a 3D map of the electrostatic potential on the molecule's surface. The MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for understanding intermolecular interactions and reactivity.

| DFT Calculation Type | Information Obtained | Relevance | Reference |

| Geometry Optimization | Stable 3D structure | Foundation for all other computational studies | |

| Vibrational Frequency Analysis | IR/Raman spectra, stability confirmation | Characterization and identification of functional groups | |

| HOMO-LUMO Analysis | Electronic stability, reactivity | Predicts chemical behavior and reaction propensity | |

| Molecular Electrostatic Potential (MEP) | Charge distribution, reactive sites | Understanding intermolecular interactions and potential binding modes |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on the properties of known molecules. For tubulin inhibitors, QSAR studies are valuable for identifying the key molecular descriptors that influence their potency.

Although a specific QSAR model for this compound was not found, studies on related benzenesulfonamide derivatives have been performed. These studies typically use a range of descriptors, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Such as dipole moment and partial charges, often derived from DFT calculations.

The development of a QSAR model for a series of benzenesulfonamides would allow for the prediction of the tubulin inhibitory activity of this compound and guide the synthesis of more potent analogs.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Energy minimization is the process of finding the conformer with the lowest potential energy, which is the most stable conformation.

For a molecule like this compound, with rotatable bonds in the methoxy and sulfonamide groups, multiple conformations are possible. Conformational analysis, often performed using methods like Potential Energy Surface (PES) scans, can identify the global minimum energy conformation. This is crucial because the biological activity of a molecule is highly dependent on the conformation it adopts when binding to its target. Finding the low-energy conformations is a critical first step for molecular docking studies to ensure that the docked poses are energetically feasible.

Biological and Medicinal Chemistry Research Applications Mechanistic Focus

Investigation of Enzymatic Inhibition Mechanisms

An extensive review of scientific literature reveals a notable absence of specific studies investigating the inhibitory effects of 5-Bromo-2-methoxybenzenesulfonamide on several key enzymatic targets.

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RNR) is a crucial enzyme in the synthesis of DNA precursors, making it a significant target in cancer research. wikipedia.orgnih.gov The enzyme catalyzes the conversion of ribonucleoside diphosphates to their deoxyribonucleoside counterparts. wikipedia.orgnih.gov Despite the importance of RNR inhibitors in chemotherapy, there is currently no published research specifically evaluating the inhibitory activity of this compound against this enzyme.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications. While benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors, a detailed search of the scientific literature did not yield any studies focused on the specific inhibitory properties of this compound against any carbonic anhydrase isoforms.

Cholinesterase Enzyme Inhibition (AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. nih.gov A thorough review of existing research indicates that this compound has not been investigated as a potential inhibitor of either AChE or BChE.

Lipoxygenase Enzyme Inhibition

Lipoxygenases (LOX) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammation. nih.govnih.gov In particular, 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov At present, there is no available scientific literature detailing any investigation into the inhibitory effects of this compound on lipoxygenase enzymes.

Antiproliferative and Antitumor Research

The potential of novel chemical entities to serve as antiproliferative and antitumor agents is a major focus of medicinal chemistry. This section explores the research pertaining to this compound in this context.

Disruption of Protein-Protein Interactions (e.g., MYC oncogene, WDR5)

The MYC oncogene is a critical driver in a majority of human cancers, making it a high-value target for therapeutic intervention. nih.gov However, its direct inhibition has proven challenging. A promising alternative strategy is to disrupt the interaction between MYC and its essential cofactor, WD Repeat-Containing Protein 5 (WDR5). nih.gov This interaction is crucial for MYC to bind to its target genes and drive tumorigenesis.

Research into small molecule inhibitors of the WDR5-MYC interaction has identified certain sulfonamide-based compounds as a potential starting point. nih.gov Fragment-based screening and structure-based design have been employed to develop inhibitors that bind to the WDR5 protein, thereby preventing its association with MYC. nih.gov However, a specific investigation into this compound for this purpose has not been reported in the current scientific literature. While related sulfonamide series are under investigation, there is no direct evidence to date linking this compound to the disruption of the MYC-WDR5 protein-protein interaction or detailing its specific antiproliferative and antitumor activities through this mechanism.

Targeting Microtubule Dynamics and Polymerization

A key area of investigation for benzenesulfonamide (B165840) derivatives, including those with bromo and methoxy (B1213986) substitutions, is their interaction with the microtubule network, a critical component for cell division and structure.

Studies on a series of N-(methoxyphenyl)methoxybenzenesulfonamides, which include brominated structures, have identified tubulin as a primary target. nih.govcsic.es Active compounds in this series inhibit the polymerization of microtubular protein at micromolar concentrations. nih.govcsic.es This interference with microtubule formation disrupts the mitotic machinery of cancer cells. nih.govcsic.es Docking studies suggest that these compounds likely bind to the colchicine (B1669291) site on tubulin. nih.gov The binding at this site, a hydrophobic region at the interface of α- and β-tubulin, prevents the necessary conformational change of the dimer from a curved to a straight state, which is essential for polymerization. nih.gov One of the most potent compounds in these studies, a 4-brominated N-(2,5-dimethoxyphenyl)benzenesulfonamide derivative, was shown to severely disrupt the microtubule network within cells, confirming that these molecules act as microtubule destabilizing agents. nih.gov

By disrupting microtubule dynamics, these compounds effectively halt the cell division process. Flow cytometry analysis has demonstrated that treatment with potent brominated benzenesulfonamide derivatives leads to cell cycle arrest at the G2/M phase. nih.govcsic.es This arrest is a direct consequence of the disruption of the mitotic spindle, which prevents the cell from progressing through mitosis. nih.govoncotarget.com The G2/M checkpoint is a critical regulatory point in the cell cycle, and its activation can lead to the initiation of apoptosis in cells with damaged DNA or dysfunctional mitotic spindles. oncotarget.comnih.govmdpi.com Studies on various agents that induce G2/M arrest show this is a common mechanism for anticancer compounds. nih.govmdpi.comnih.gov For instance, a potent N-phenylbenzenesulfonamide derivative featuring a 4-bromo-2,5-dimethoxy substitution pattern was shown to cause this G2/M phase arrest, which subsequently leads to programmed cell death. nih.govcsic.es

Induction of Apoptotic Cell Death and Autophagy

Following the disruption of microtubule function and subsequent cell cycle arrest, the ultimate fate of cancer cells treated with these compounds is often programmed cell death. Research has confirmed that potent brominated benzenesulfonamide derivatives trigger apoptotic cell death. nih.govcsic.es This process is a key mechanism for eliminating damaged or cancerous cells and is a desired outcome for many cancer therapies. nih.gov

In addition to apoptosis, these compounds have also been observed to induce autophagy. nih.gov Autophagy is a cellular process of self-degradation of components, which can have a dual role in cancer, sometimes promoting survival and other times contributing to cell death. nih.gov The observation that these sulfonamide derivatives induce both apoptosis and autophagy suggests a complex cellular response to the treatment. nih.govnih.gov

Evaluation in Tumor Cell Lines (e.g., HeLa, MCF7, HT-29, A549)

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human tumor cell lines. A study involving thirty-seven related N-(5-methoxyphenyl)-4-methoxybenzenesulfonamide derivatives found that twenty-one of them exhibited sub-micromolar cytotoxicity against HeLa (cervical cancer) and HT-29 (colon cancer) cell lines. nih.govcsic.es These compounds were reported to be particularly effective against the MCF7 human breast adenocarcinoma cell line. nih.govcsic.es The most potent series in this study featured a 4-brominated N-(2,5-dimethoxyphenyl)benzenesulfonamide structure, with one specific compound showing nanomolar antiproliferative potency. nih.gov While direct IC50 values for the parent this compound are not detailed in these specific studies, the data for its closely related derivatives highlight the importance of the bromo-methoxy-benzenesulfonamide scaffold for cytotoxic activity.

| Cell Line | Cancer Type | GI₅₀ (µM) |

|---|---|---|

| HeLa | Cervical Carcinoma | 0.038 ± 0.003 nih.gov |

| HT-29 | Colorectal Adenocarcinoma | 0.041 ± 0.003 nih.gov |

| MCF7 | Breast Adenocarcinoma | 0.015 ± 0.001 nih.gov |

Data represents the concentration required for 50% growth inhibition (GI₅₀) for a highly potent N-(2,5-dimethoxyphenyl)-4-bromo-2-methoxybenzenesulfonamide derivative from a comprehensive study. nih.gov

Antibacterial Research and Mechanisms

While the primary research focus for many benzenesulfonamide derivatives has been on anticancer applications, the broader class of sulfonamides is historically known for its antibacterial properties. However, specific research detailing the antibacterial mechanisms and spectrum of activity for this compound itself is not extensively covered in the reviewed literature. Related heterocyclic sulfonamides have been investigated for their activity against pathogenic microbes, including those causing urinary tract infections, but this research does not directly involve the 5-bromo-2-methoxybenzene variant. nih.gov

Role as a Lead Compound or Intermediate in Drug Discovery

The this compound structure represents a valuable scaffold in medicinal chemistry. Its substituted benzene (B151609) ring is a key feature in molecules designed to interact with biological targets. Brominated aromatic compounds are frequently used as intermediates in organic synthesis, allowing for further functionalization through cross-coupling reactions to build more complex molecules. google.com The sulfonamide group itself is a well-established pharmacophore present in numerous approved drugs. Given the potent biological activity of its derivatives against cancer cell lines, this compound and its analogs serve as promising lead compounds for the development of new anticancer agents, particularly those targeting tubulin polymerization. nih.govcsic.es

Intermediate for Tamsulosin Synthesis

This compound is a key starting material or intermediate in various synthetic routes for Tamsulosin. Tamsulosin is a selective α1A adrenergic blocker used primarily for the treatment of benign prostatic hyperplasia. rsc.org The synthesis often involves transforming the this compound core into the key intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. google.comepo.org

The general process involves several steps where the bromo and sulfonamide groups are chemically modified. For instance, the bromo group can be functionalized to introduce the aminopropyl side chain characteristic of Tamsulosin. This key intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, is then reacted with other reagents, such as 1-(2-bromoethoxy)-2-ethoxybenzene (B18691) or 2-(2-ethoxyphenoxy)ethylmesylate, to complete the synthesis of the final Tamsulosin molecule. google.comepo.org The efficiency of these synthetic routes is crucial for the industrial production of this widely used pharmaceutical agent. karlancer.comgoogle.com

Development of New Antibacterial and Anticancer Agents

The sulfonamide scaffold is a well-established pharmacophore in drug discovery, known for its presence in a wide range of therapeutic agents. nih.govopenaccesspub.org Derivatives of this compound have been investigated for their potential as novel antibacterial and anticancer agents.

Antibacterial Research: The antibacterial action of sulfonamides is well-documented. nih.gov Recently, researchers synthesized a series of 5-bromo-N-alkylthiophene-2-sulfonamides and tested their efficacy against resistant bacterial strains. dovepress.com One compound, 5-bromo-N-propylthiophene-2-sulfonamide, demonstrated significant potency against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae, a highly resistant pathogen. dovepress.com This suggests that the bromo-substituted sulfonamide structure can serve as a template for developing new antibiotics to combat drug-resistant infections. dovepress.com

Anticancer Research: In the realm of oncology, sulfonamide derivatives are explored for their ability to inhibit critical cellular processes in cancer cells. Research into diarylsulfonamides, which includes structures related to this compound, has identified compounds that act as tubulin inhibitors. nih.govtandfonline.comsemanticscholar.org Tubulin is a key component of microtubules, and its inhibition disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells. nih.govsemanticscholar.org

A study involving methoxy and bromo scans on N-(methoxyphenyl) methoxybenzenesulfonamides revealed several potent cytotoxic compounds. nih.govtandfonline.comcsic.es The presence and position of bromo and methoxy groups were found to significantly influence the antiproliferative activity. Notably, compounds with a 4-bromo-2,5-dimethoxyphenyl structure showed high potency, disrupting the microtubule network and inducing cell death in cancer cell lines, including the human breast adenocarcinoma MCF7 cell line. nih.govtandfonline.comsemanticscholar.org

| Compound Series | Target | Mechanism of Action | Key Finding |

| 5-bromo-N-alkylthiophene-2-sulfonamides | New Delhi Metallo-β-lactamase (NDM)-producing K. pneumoniae | Antibacterial | High potency against resistant bacterial strains. dovepress.com |

| N-(methoxyphenyl) methoxybenzenesulphonamides with bromo substitutions | Tubulin | Antimitotic (disruption of microtubule polymerization) | Potent cytotoxicity against human tumor cell lines; induction of G2/M arrest and apoptosis. nih.govsemanticscholar.org |

Influence of Substituents on Biological Activity

Substituents on the Benzene Ring: The presence of electron-withdrawing groups like bromine and electron-donating groups like methoxy on the phenyl ring of this compound can modulate the electronic properties and binding affinity of the molecule to its biological target. researchgate.net In anticancer research, specific patterns of bromo and methoxy substitutions on the diarylsulfonamide scaffold have been shown to be critical for potent tubulin inhibition. nih.govtandfonline.com

Substituents on the Sulfonamide Nitrogen (N1 position): Modifications at the N1 position of the sulfonamide group have profound effects on biological activity. mhmedical.com Substituting heterocyclic aromatic nuclei at this position often yields highly potent antibacterial compounds. mhmedical.com In the context of anticancer agents, altering the substituent on the sulfonamide nitrogen can impact the compound's ability to fit into the binding pocket of its target, such as the colchicine site on tubulin. nih.govsemanticscholar.org

Steric Effects: The size and bulkiness of substituents can significantly affect potency. For example, in the development of certain antitumor agents, it was found that bulkier sulfonamide groups substantially decreased potency, indicating that large groups are not well-tolerated at specific positions of the molecular scaffold. acs.org

Other Research Applications

Applications as a Synthetic Intermediate in Organic Chemistry

5-Bromo-2-methoxybenzenesulfonamide is a versatile synthetic intermediate primarily utilized as a building block in the preparation of more complex molecules, particularly in the field of medicinal chemistry. Its chemical structure features several reactive sites—the sulfonamide nitrogen, the aromatic ring, and the bromine atom—that allow for a variety of chemical transformations.

The sulfonamide group (-SO₂NH₂) is a key functional group in many pharmaceutical compounds. wikipedia.orgmdpi.com The hydrogen atoms on the nitrogen are acidic and can be substituted to create a diverse library of N-substituted derivatives. The classic approach involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide. wikipedia.org In the case of this compound, it serves as a scaffold where the sulfonamide nitrogen can be alkylated or arylated to introduce different substituents, thereby modifying the pharmacological properties of the resulting molecule. For instance, research into potent cytotoxic compounds has involved the N-alkylation of similar benzenesulfonamide (B165840) structures with agents like bromoethane (B45996) and benzyl (B1604629) chloride. google.com

The bromine atom on the aromatic ring is a valuable handle for introducing further complexity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, linking the benzenesulfonamide core to other aromatic or aliphatic groups. acs.org This strategy is common in the synthesis of complex organic molecules. For example, a 2024 study detailed the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, which were then subjected to Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids to produce a library of compounds with potential antibacterial activity. nih.gov Although this study used a thiophene (B33073) analog, the synthetic logic is directly applicable to this compound.

The precursor, 5-Bromo-2-methoxybenzenesulfonyl chloride, is used in the preparation of various 1-bromo-3-heteroarylbenzene derivatives, such as 2-(5-bromo-2-methoxyphenyl)benzofuran and 2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole. researchgate.net It is also used to synthesize N-(4-ethylbenzoyl)-2-methoxybenzenesulfonamide. researchgate.net These examples underscore the role of the 5-bromo-2-methoxybenzenesulfonyl moiety as a key structural unit for creating diverse chemical entities.

Furthermore, this and structurally related compounds are key intermediates in the synthesis of therapeutic agents. For example, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a crucial intermediate for a class of SGLT2 inhibitors used in diabetes therapy. acs.org Similarly, various benzenesulfonamide derivatives have been designed and synthesized as potent inhibitors of carbonic anhydrase, which is relevant for developing anticonvulsant drugs. umcs.plresearchgate.net The synthesis of C–O axially chiral benzonitriles has also been achieved using an N-heterocyclic carbene-catalyzed reaction involving imines generated from aldehydes and sulfonamides. acs.org These varied applications highlight the importance of the this compound scaffold in constructing molecules with significant biological activity.

| Intermediate | Reaction Type | Reagents | Product Class | Potential Application | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-methoxybenzenesulfonyl chloride | Sulfonamide formation | Ammonia or Amines | Benzenesulfonamides | Building block for pharmaceuticals | wikipedia.org |

| 5-Bromo-2-methoxybenzenesulfonyl chloride | Friedel-Crafts type reaction | Benzofuran, Benzoxazole, Pyrrole | 1-Bromo-3-heteroarylbenzene derivatives | Organic synthesis | researchgate.net |

| Benzenesulfonamide derivatives | N-Alkylation | Alkyl halides (e.g., bromoethane) | N-Alkylsulfonamides | Cytotoxic agents | google.com |

| 5-Bromo-N-alkylthiophene-2-sulfonamides (analog) | Suzuki-Miyaura Coupling | Aryl boronic acids | Aryl-substituted sulfonamides | Antibacterial agents | nih.gov |

| Homosulfanilamide hydrochloride (related sulfonamide) | N-acylation followed by substitution | 2-Chloroacetyl chloride, Piperazines | Piperazinyl-acetamides | Anticonvulsant agents (CA inhibitors) | umcs.pl |

Potential in Material Science Research

Based on a comprehensive review of available scientific literature, there are no specific research articles detailing the application of this compound in material science. While the broader class of sulfonamides has been investigated for applications such as proton-conducting polymers, binders in lithium-ion batteries, and nonlinear optical materials, research explicitly utilizing the this compound structure for these purposes has not been identified. acs.orgrsc.orggoogle.com Some chemical suppliers categorize related N-methyl derivatives under "Material Science," but specific use cases or research findings are not provided. wikipedia.orggoogle.com Therefore, its potential in this field remains an open area for future investigation.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is fundamental to advancing the study of 5-Bromo-2-methoxybenzenesulfonamide and its derivatives. Future research should focus on moving beyond traditional methods to explore more innovative and sustainable synthetic strategies.

Key areas for exploration include:

Flow Chemistry and Continuous Manufacturing: Investigating the use of microreactor technology could offer significant advantages in terms of reaction control, safety, and scalability. Continuous flow processes can enable precise control over reaction parameters, leading to higher yields and purity while minimizing waste.

Catalytic C-H Activation: Direct C-H functionalization of the benzene (B151609) ring offers a more atom-economical approach compared to traditional multi-step syntheses that often require pre-functionalized starting materials. Exploring various transition-metal catalysts for the selective introduction of the bromo and methoxy (B1213986) groups could streamline the synthesis.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could provide a greener and more selective alternative to conventional chemical reagents. Enzymes could be particularly useful for stereoselective modifications of the core structure.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound Analogs

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh reaction conditions, multi-step processes, and can generate significant waste. |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, and potential for higher yields and purity. | Requires specialized equipment and optimization of flow parameters. |

| Catalytic C-H Activation | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity can be challenging. |

| Biocatalysis | High selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limiting factors. |

Advanced Mechanistic Studies of Biological Interactions

A thorough understanding of how this compound and its analogs interact with biological targets at a molecular level is crucial for their development as therapeutic agents. Initial research has pointed towards tubulin as a potential target, but more detailed investigations are required. nih.govtandfonline.comcsic.essemanticscholar.org

Future mechanistic studies should include:

Target Deconvolution and Validation: Employing techniques such as chemical proteomics and affinity-based pulldown assays to definitively identify and validate the primary cellular targets.

Elucidation of Binding Modes: Utilizing biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compounds and their targets.

Cellular Pathway Analysis: Investigating the downstream effects of target engagement through transcriptomics, proteomics, and phosphoproteomics to understand the broader cellular response. This includes detailed studies on cell cycle arrest, apoptosis, and autophagy. nih.govtandfonline.comcsic.essemanticscholar.org

Covalent Modification Studies: Investigating the potential for certain analogs to form covalent bonds with their target proteins, which could lead to prolonged and more potent biological effects. acs.org

Development of Next-Generation Analogs

The core structure of this compound provides a versatile platform for the design and synthesis of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort.

A study by Gonzalez et al. (2021) on a series of N-(5-methoxyphenyl)methoxybenzenesulfonamides, which are structurally related to the title compound, revealed that substitutions on the benzenesulfonamide (B165840) ring significantly influence their cytotoxic activity. nih.govtandfonline.comcsic.essemanticscholar.org Specifically, the introduction of additional methoxy and bromo groups led to compounds with potent antiproliferative effects against various cancer cell lines. nih.govtandfonline.comcsic.essemanticscholar.org

Future analog development should focus on:

Systematic SAR Studies: Synthesizing and evaluating a diverse library of analogs with systematic modifications at various positions of the molecule to build a comprehensive understanding of the SAR.

Bioisosteric Replacements: Exploring the replacement of the bromo or methoxy groups with other functional groups that have similar physicochemical properties to modulate activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Introduction of Novel Moieties: Incorporating different heterocyclic rings or other functional groups to explore new chemical space and potentially engage with different biological targets or improve selectivity.

Table 2: Research Findings on Analogs of Substituted Methoxybenzenesulfonamides

| Compound Series | Key Findings | Reference |